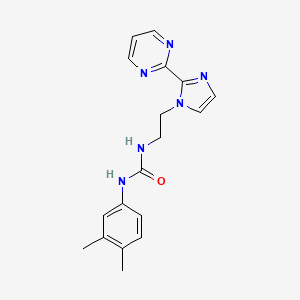

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

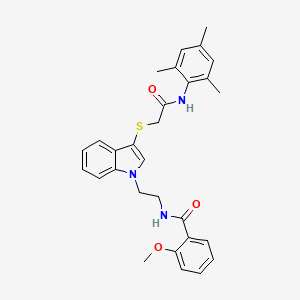

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as DMPIU, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. DMPIU is a urea derivative that has been found to exhibit promising biological activity, particularly in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis of Novel Compounds

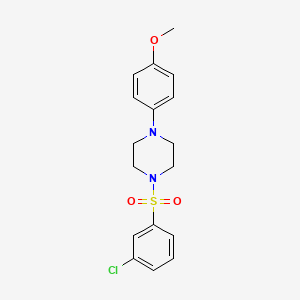

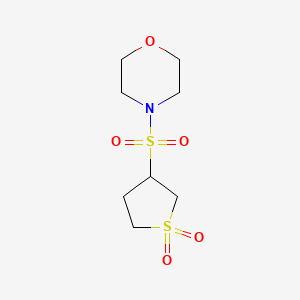

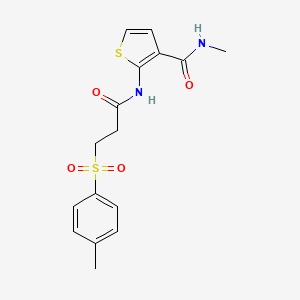

Research has focused on synthesizing new heterocyclic compounds containing various moieties, such as sulfonamido, aiming to produce agents with antibacterial activities. These synthetic efforts have led to the creation of compounds demonstrating significant antibacterial properties against various bacterial strains (Azab, Youssef, & El-Bordany, 2013).

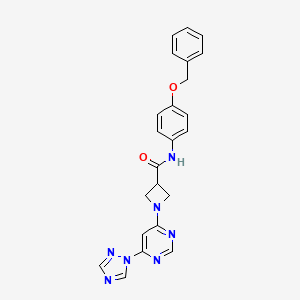

Development of Antimicrobial and Anticancer Agents

Several studies have synthesized and evaluated novel compounds for their antimicrobial and anticancer activities. For instance, novel tetrazoles clubbed with pyrimidine and pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed as potential antimicrobial and anticancer agents, showing good to excellent activity against specific bacterial strains and cancer cell lines (Bhoge, Magare, & Mohite, 2021); (Hafez, El-Gazzar, & Al-Hussain, 2016).

Exploration of Supramolecular Structures

Research into the synthesis and characterization of supramolecular structures, such as ureido-pyrimidinone (UPy) based supramolecular thermoplastic elastomers, has been conducted. These studies explore the kinetics of nanofiber formation from these elastomers, contributing to the understanding of their aggregation behavior and potential applications in material science (Appel, Portale, Wisse, Dankers, & Meijer, 2011).

Luminescence Sensing

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and found to be selectively sensitive to benzaldehyde-based derivatives, demonstrating their potential as fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-4-5-15(12-14(13)2)23-18(25)22-9-11-24-10-8-21-17(24)16-19-6-3-7-20-16/h3-8,10,12H,9,11H2,1-2H3,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUKVTLSMGQBIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2381252.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)